molecular formula C18H16N4O5S B11060278 1-Isopropyl-4-(7-methoxy-1,3-benzodioxol-5-YL)-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridine-3,6(2H,7H)-dione

1-Isopropyl-4-(7-methoxy-1,3-benzodioxol-5-YL)-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridine-3,6(2H,7H)-dione

Cat. No.: B11060278
M. Wt: 400.4 g/mol
InChI Key: DXMCAXGTOIMAGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Isopropyl-4-(7-methoxy-1,3-benzodioxol-5-YL)-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridine-3,6(2H,7H)-dione is a complex organic compound that has garnered interest in the scientific community due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines several heterocyclic rings, making it a subject of study for its chemical properties and biological activities.

Preparation Methods

The synthesis of 1-Isopropyl-4-(7-methoxy-1,3-benzodioxol-5-YL)-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridine-3,6(2H,7H)-dione involves multiple steps, typically starting with the preparation of the benzodioxole moiety. The synthetic route often includes:

Mechanism of Action

The mechanism of action of 1-Isopropyl-4-(7-methoxy-1,3-benzodioxol-5-YL)-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridine-3,6(2H,7H)-dione involves its interaction with microtubules and tubulin. The compound modulates microtubule assembly by either suppressing tubulin polymerization or stabilizing microtubule structure, leading to mitotic blockade and cell apoptosis . This mechanism is similar to that of other microtubule-targeting agents used in cancer therapy .

Comparison with Similar Compounds

1-Isopropyl-4-(7-methoxy-1,3-benzodioxol-5-YL)-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridine-3,6(2H,7H)-dione can be compared with other similar compounds, such as:

Properties

Molecular Formula

C18H16N4O5S

Molecular Weight

400.4 g/mol

IUPAC Name

8-(7-methoxy-1,3-benzodioxol-5-yl)-4-propan-2-yl-10-thia-2,4,5,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(9),2,7-triene-6,11-dione

InChI

InChI=1S/C18H16N4O5S/c1-7(2)22-16-12(17(23)21-22)11(14-15(19-16)20-18(24)28-14)8-4-9(25-3)13-10(5-8)26-6-27-13/h4-5,7H,6H2,1-3H3,(H,21,23)(H,19,20,24)

InChI Key

DXMCAXGTOIMAGV-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=NC3=C(C(=C2C(=O)N1)C4=CC5=C(C(=C4)OC)OCO5)SC(=O)N3

Origin of Product

United States

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